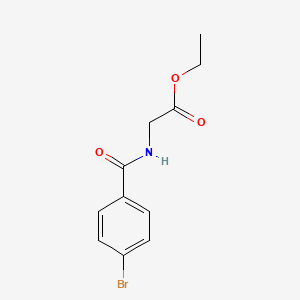

(4-Bromo-benzoylamino)-acetic acid ethyl ester

Description

(4-Bromo-benzoylamino)-acetic acid ethyl ester (CAS: 207864-21-9; MFCD00701884) is a brominated aromatic compound featuring an amide-linked benzoyl group and an ethyl ester moiety. Its molecular formula is C₁₁H₁₂BrNO₃, with a molecular weight of 286.13 g/mol. The structure consists of a 4-bromobenzoyl group attached via an amide bond to the nitrogen of a glycine ethyl ester backbone. This arrangement confers both lipophilic (bromophenyl) and polar (amide, ester) characteristics, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Key identifiers:

- IUPAC Name: Ethyl 2-[(4-bromobenzoyl)amino]acetate

- Functional Groups: Bromoaryl, amide, ester.

Properties

IUPAC Name |

ethyl 2-[(4-bromobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHQSSALRGKQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester typically involves the following steps:

Bromination: The starting material, benzoyl chloride, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzoyl chloride.

Amination: The 4-bromobenzoyl chloride is then reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-benzoylamino)-acetic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in the presence of a suitable solvent.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) with heating.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Depending on the nucleophile, products such as 4-hydroxybenzoylamino-acetic acid ethyl ester, 4-aminobenzoylamino-acetic acid ethyl ester, or 4-alkylbenzoylamino-acetic acid ethyl ester.

Hydrolysis: (4-Bromo-benzoylamino)-acetic acid.

Reduction: (4-Bromo-benzoylamino)-ethylamine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

(4-Bromo-benzoylamino)-acetic acid ethyl ester serves as an important intermediate in the synthesis of bioactive compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new pharmaceuticals. For instance, derivatives of this compound have been investigated for their potential as agonists for the EP2 receptor, which is implicated in various physiological processes including inflammation and pain modulation .

1.2 Anticancer Research

Recent studies have indicated that compounds related to this compound exhibit anticancer properties. Research has shown that modifications of this compound can lead to significant inhibition of tumor cell proliferation in various cancer cell lines such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.073 to 3.10 µM .

Synthetic Applications

2.1 Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its reactivity and ability to form various derivatives. It can participate in reactions such as acylation and amination, leading to the generation of more complex molecules that are valuable in medicinal chemistry.

2.2 Methodologies

Specific synthetic routes involving this compound have been documented, showcasing its versatility:

- Reformatsky Reaction : This reaction involves the formation of β-hydroxy esters when reacted with zinc and carbonyl compounds .

- Suzuki Coupling : The compound can also undergo cross-coupling reactions with arylboronic acids, facilitated by copper catalysts, to yield biaryl compounds which are essential in drug discovery .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound for their anticancer activity against multiple cell lines. The results demonstrated that specific modifications enhanced the cytotoxic effects significantly, indicating a promising pathway for developing new anticancer agents.

Case Study 2: EP2 Receptor Agonism

Research focused on the pharmacological profiling of this compound derivatives revealed their potential as selective EP2 receptor agonists. This study highlighted the compound's ability to modulate inflammatory responses, suggesting therapeutic applications in managing pain and inflammation-related disorders.

Comparative Data Table

Mechanism of Action

The mechanism of action of (4-Bromo-benzoylamino)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the benzoylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-[(4-bromobenzoyl)amino]benzoate

- Molecular Formula: C₁₆H₁₄BrNO₃

- Molecular Weight : 348.20 g/mol

- Key Differences :

- Features a benzoate ester (vs. acetic acid ethyl ester in the target compound).

- Larger aromatic system due to the second benzene ring, enhancing π-π stacking interactions.

- Higher molecular weight (348 vs. 286 g/mol) reduces solubility in polar solvents.

Ethyl 4-(4-bromophenyl)butanoate

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- Contains a four-carbon alkyl chain, increasing lipophilicity and membrane permeability. Simpler structure with lower synthetic complexity.

Ethyl 4-bromophenylacetate

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.10 g/mol

- Key Differences: Phenylacetic acid ester without an amide linkage. Lower molecular weight and higher volatility (bp: 88–90°C at 0.35 mmHg). Limited hydrogen-bonding capacity compared to the target compound.

Ethyl 2-(4-Bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy)acetate

- Molecular Formula: C₁₂H₁₄BrNO₅

- Molecular Weight : 332.15 g/mol

- Key Differences: Includes oxime and methoxy groups, enabling chelation with metal ions. Phenoxyacetate backbone alters electronic effects on the aromatic ring. Higher oxygen content increases polarity and aqueous solubility.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Applications |

|---|---|---|---|---|

| (4-Bromo-benzoylamino)-acetic acid ethyl ester | C₁₁H₁₂BrNO₃ | 286.13 | Amide, ester, bromoaryl | Drug intermediate; moderate polarity |

| Ethyl 2-[(4-bromobenzoyl)amino]benzoate | C₁₆H₁₄BrNO₃ | 348.20 | Amide, benzoate ester, bromoaryl | Enhanced π-π interactions; larger size |

| Ethyl 4-(4-bromophenyl)butanoate | C₁₂H₁₅BrO₂ | 271.15 | Ester, bromoaryl, alkyl chain | Lipophilic; membrane permeation |

| Ethyl 4-bromophenylacetate | C₁₀H₁₁BrO₂ | 243.10 | Ester, bromoaryl | Volatile; simple synthetic routes |

| Ethyl 2-(4-Bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy)acetate | C₁₂H₁₄BrNO₅ | 332.15 | Ester, oxime, methoxy, bromoaryl | Chelating agent; higher polarity |

Research Findings and Key Observations

Physical Properties

- Solubility: The amide group enhances solubility in polar aprotic solvents (e.g., DMF) compared to non-amide esters.

Biological Activity

(4-Bromo-benzoylamino)-acetic acid ethyl ester, with the CAS number 1131594-24-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H12BrN2O3

- Molecular Weight : 300.13 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain human cancer cell lines.

- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific cellular targets. The bromine atom in the structure may enhance its binding affinity to various receptors or enzymes involved in disease pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Anti-inflammatory | Decreased cytokine production |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro assays demonstrated that the compound reduced the viability of several cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be comparable to existing anticancer drugs, indicating its potential as a therapeutic candidate.

Case Study 3: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties revealed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage models. This suggests a mechanism through which it may reduce inflammation in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.